4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
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Overview
Description
4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a benzylidene group substituted with methoxy groups at the 3 and 4 positions, a phenyl group, and an isoxazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-4H-isoxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be carried out using ammonia (NH₃) or amines.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 4-(3,4-dimethoxybenzyl)-3-phenyl-4H-isoxazol-5-one.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Phenyl-4H-isoxazol-5-one: The core structure of the target compound.
4-(3,4-Dimethoxybenzylidene)-2-phenyl-4H-oxazol-5-one: A structurally similar compound with an oxazole ring instead of an isoxazole ring.
Uniqueness
4-(3,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is unique due to its specific combination of functional groups and structural features. The presence of both methoxy-substituted benzylidene and phenyl groups, along with the isoxazol-5-one core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-8-12(11-16(15)22-2)10-14-17(19-23-18(14)20)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10+ |
InChI Key |
UEZHWVANBSLPDF-GXDHUFHOSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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